1-Phenyl-4-methyl-1-pentyn-3-OL
Overview
Description
1-Phenyl-4-methyl-1-pentyn-3-ol is an organic compound with the molecular formula C12H14O. It is a phenyl-substituted alkyne alcohol, characterized by a phenyl group attached to the first carbon of a pentynyl chain, with a methyl group at the fourth position and a hydroxyl group at the third position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-4-methyl-1-pentyn-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetylene with a suitable alkyne precursor, followed by a hydroboration-oxidation reaction to introduce the hydroxyl group. The reaction conditions typically require the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-methyl-1-pentyn-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alkanes or alkenes as major products.
Substitution: Substitution reactions can result in the formation of halogenated derivatives of the compound.
Scientific Research Applications
1-Phenyl-4-methyl-1-pentyn-3-ol has various scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the design of new drugs with anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Phenyl-4-methyl-1-pentyn-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other intermolecular interactions. The phenyl group contributes to its aromaticity, influencing its stability and electronic properties.
Comparison with Similar Compounds
1-Phenyl-4-methyl-1-pentyn-3-ol is similar to other phenyl-substituted alkyne alcohols, such as 1-phenyl-1-pentyn-3-ol and 4-methyl-1-phenyl-1-pentyn-3-ol. its unique structural features, including the presence of the methyl group at the fourth position, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity, making this compound a valuable compound in scientific research and industrial applications.
List of Similar Compounds
1-Phenyl-1-pentyn-3-ol
4-Methyl-1-phenyl-1-pentyn-3-ol
1-Phenyl-2-butyn-1-ol
3-Phenyl-1-pentyn-3-ol
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methyl-1-phenylpent-1-yn-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10,12-13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXFLLINIVIGNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#CC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985209 | |
Record name | 4-Methyl-1-phenylpent-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6662-56-2, 5923-02-4 | |
Record name | 4-Methyl-1-phenyl-1-pentyn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006662562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1-phenylpent-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-4-methyl-1-pentyn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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